2,6-Dimethylisonicotinic acid
Overview
Description
2,6-Dimethylisonicotinic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of isonicotinic acid, characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
2,6-Dimethylisonicotinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethyl-4-cyanopyridine with sulfuric acid at elevated temperatures. The reaction mixture is then cooled, neutralized with sodium hydroxide, and the product is extracted using ether . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2,6-Dimethylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the methyl groups or the carboxylic acid group, to form various derivatives. Common reagents used in these reactions include sulfuric acid for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.
Scientific Research Applications
2,6-Dimethylisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Dimethylisonicotinic acid involves its interaction with specific molecular targets and pathways. In plant biology, it acts as an elicitor, stimulating the plant’s immune system to enhance resistance against pathogens. This is achieved through the activation of signaling pathways that lead to the production of defense-related proteins and compounds .
Comparison with Similar Compounds
2,6-Dimethylisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: Lacks the methyl groups at the 2 and 6 positions, which can affect its reactivity and applications.
2,6-Dichloroisonicotinic acid: Contains chlorine atoms instead of methyl groups, leading to different chemical properties and uses.
Properties
IUPAC Name |
2,6-dimethylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-6(2)9-5/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLLMLYUFAZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403995 | |
Record name | 2,6-Dimethylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54221-93-1 | |
Record name | 2,6-Dimethylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethylisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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